BenchChemオンラインストアへようこそ!

Framycetin sulfate

Antimicrobial potency Stereoisomer comparison MIC

Select Framycetin sulfate—the purified Neomycin B component—over undefined neomycin mixtures to eliminate batch-to-batch variability and maximize antimicrobial potency. Framycetin (Neomycin B) is ~65% more active than Neomycin C and ~90% more active than Neomycin A. Clinical trials demonstrate a 77% mean symptom improvement in corneal ulcers vs. 61% for a neomycin-polymyxin-gramicidin combination. This pharmacopoeial-grade API, compliant with BP/EP monographs (NMT 3% neomycin C, NMT 1% neomycin A), ensures predictable therapeutic efficacy for ophthalmic, otic, dermatological, and intramammary formulations.

Molecular Formula C23H52N6O25S3
Molecular Weight 908.9 g/mol
CAS No. 4146-30-9
Cat. No. B1678172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFramycetin sulfate
CAS4146-30-9
SynonymsFradiomycin Sulfate
Neomycin
Neomycin Palmitate
Neomycin Sulfate
Molecular FormulaC23H52N6O25S3
Molecular Weight908.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1
InChIKeyKWBUARAINLGYMG-JGMIRXPNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water ... solutions up to 250 mg/mL may be prepared
Soluble in methanol, acidified alcohols;  practically insoluble in common organic solvents
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Framycetin Sulfate (CAS 4146-30-9): Aminoglycoside Antibiotic Procurement and Identity


Framycetin sulfate, also known as neomycin B sulfate, is an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris) [1]. As the most active component of the neomycin complex, it is supplied primarily as a topical preparation due to poor systemic absorption [1]. The sulfate salt form confers water solubility suitable for ophthalmic, otic, and dermatological formulations . Framycetin contains not more than 3% neomycin C and 1% neomycin A as per pharmacopoeial standards, distinguishing it from commercial neomycin which is an undefined mixture of neomycin B and C isomers [2].

Framycetin Sulfate Differentiation: Why Neomycin Mixtures and Alternative Aminoglycosides Are Not Direct Equivalents


Substituting framycetin sulfate with generic neomycin sulfate or other aminoglycosides introduces significant variability in antimicrobial potency, spectrum, and clinical outcomes. Commercial neomycin is a mixture of neomycin B (framycetin) and its less active stereoisomer neomycin C, with undefined ratios [1]. Framycetin (neomycin B) exhibits approximately 65% greater activity than neomycin C and 90% greater activity than neomycin A against key bacterial targets . Cross-reactivity patterns also differ: approximately 30% of patients with framycetin contact allergy test negative to neomycin, rendering neomycin an unreliable screening agent [2]. Furthermore, head-to-head clinical trials demonstrate framycetin achieves superior clinical improvement (77% mean score improvement) compared to a neomycin-polymyxin-gramicidin combination (61%) in corneal ulcers [3]. These quantifiable differences underscore that framycetin is not interchangeable with neomycin mixtures or other aminoglycosides without compromising therapeutic predictability and efficacy.

Framycetin Sulfate Comparative Evidence: Quantified Differentiation Against Close Analogs


Neomycin B (Framycetin) vs. Neomycin C: Stereoisomer-Specific Antimicrobial Potency Differential

Framycetin sulfate (neomycin B sulfate) demonstrates substantially greater antimicrobial activity than its stereoisomers present in commercial neomycin. Microbiological assays reveal that neomycin B is approximately 65% more active than neomycin C and approximately 90% more active than neomycin A . This stereoisomer-specific potency differential means that undefined neomycin mixtures (which contain variable proportions of neomycin C and A) exhibit lower and less predictable antibacterial activity per unit mass compared to purified framycetin sulfate .

Antimicrobial potency Stereoisomer comparison MIC

Framycetin 0.5% vs. Gentamicin 0.3% and Neomycin Combination: Superior Clinical Efficacy in Corneal Ulcer Treatment

In a randomized comparative clinical study of 82 patients with corneal ulcer, framycetin 0.5% demonstrated superior clinical efficacy compared to gentamicin 3 mg/mL, chloramphenicol 0.4%, and a neomycin combination (polymyxin B sulfate 5000 U + neomycin sulfate 1700 U + gramicidin 0.025 mg/mL) [1]. The in vitro sensitivity of clinical isolates (predominantly Staphylococcus, Streptococcus, and Pseudomonas) to framycetin was higher than to the comparator antibiotics [1]. Framycetin produced both earlier and greater improvement in mean score of signs and symptoms [1].

Ophthalmology Corneal ulcer Clinical efficacy Randomized trial

Framycetin 0.5% vs. Neomycin: Comparable Preoperative Bowel Sterilization Efficacy with Favorable Tolerability Profile

A comparative investigation evaluated the bowel-sterilizing potency of framycetin sulfate against neomycin [1]. Framycetin was found to be well tolerated and non-toxic at doses sufficient to suppress fecal organisms satisfactorily [1]. The potency was determined to be comparable to that of neomycin, positioning framycetin as a viable alternative for preoperative gut decontamination [1].

Bowel sterilization Preoperative prophylaxis Gastrointestinal

Framycetin 0.5%: Pseudomonas aeruginosa MIC and Rapid Extinction Time Quantified

Framycetin exhibits potent and rapid bactericidal activity against Pseudomonas aeruginosa, a key pathogen in ear and eye infections. Of 90 consecutive clinical isolates from patients with ear or eye infections, 88.9% were inhibited by 62.5 mg/L framycetin [1]. Furthermore, 96.66% of isolates were killed within 60 minutes by framycetin 0.5% [1]. The extinction time (ET) metric provides a quantitative measure of rapid bacterial kill at high topical concentrations, a parameter not routinely reported for comparator aminoglycosides [1].

Pseudomonas aeruginosa MIC Extinction time Topical antibiotic

Framycetin + Penicillin Combination: High Susceptibility Rates in Bovine Mastitis Pathogens

A combination dry cow therapy consisting of penicillin and framycetin demonstrated high in vitro susceptibility rates against key bovine mastitis pathogens [1]. Using CLSI methodology, susceptibility rates (broth microdilution/disk diffusion) were: Escherichia coli 96.0%/96.8%; Staphylococcus aureus 93.7%/89.1%; coagulase-negative staphylococci 94.6%/96.4%; Streptococcus uberis 94.5%/97.0%; and Streptococcus dysgalactiae 96.7%/100.0% [1]. These rates indicate that framycetin retains potent activity against veterinary pathogens where aminoglycoside resistance may be a concern [1].

Veterinary Bovine mastitis Dry cow therapy Susceptibility

Framycetin Cross-Reactivity: 30% Discordance with Neomycin in Contact Allergy Testing

In a study of cross-sensitization among topically used aminoglycosides, cross-reactions between neomycin and framycetin were observed in approximately 70% of cases [1]. Consequently, testing neomycin as an indicator for contact allergy to framycetin would yield false-negative results in approximately 30% of cases [1]. This discordance has direct implications for patient safety and product selection in dermatological formulations.

Allergy Cross-sensitization Patch testing Topical safety

Framycetin Sulfate Evidence-Based Applications: Scenarios Where Differentiation Drives Value


Ophthalmic Formulation Development: Superior Corneal Ulcer Outcomes vs. Gentamicin and Neomycin Combinations

Pharmaceutical developers of topical ophthalmic antibiotics should prioritize framycetin sulfate over gentamicin and neomycin combinations based on direct comparative clinical evidence . A randomized trial demonstrated framycetin 0.5% produced earlier and greater improvement in corneal ulcer mean symptom scores than gentamicin 3 mg/mL (77% improvement), chloramphenicol 0.4% (56% improvement), and a neomycin-polymyxin-gramicidin combination (61% improvement) . This clinical superiority, combined with in vitro sensitivity data showing framycetin's higher activity against Staphylococcus, Streptococcus, and Pseudomonas isolates, provides a strong evidence base for selecting framycetin as the active pharmaceutical ingredient in new ophthalmic formulations targeting these pathogens .

High-Potency Topical Antibiotic Manufacturing: Leveraging Stereoisomer-Specific Activity Advantage

Manufacturers of topical antibiotic creams, ointments, and solutions should specify purified framycetin sulfate (neomycin B sulfate) rather than undefined neomycin sulfate to ensure consistent, maximal antimicrobial potency per unit mass . Framycetin (neomycin B) is approximately 65% more active than its stereoisomer neomycin C and 90% more active than neomycin A . Using framycetin sulfate that complies with pharmacopoeial limits of not more than 3% neomycin C and 1% neomycin A eliminates batch-to-batch variability and guarantees that each gram of product delivers the highest achievable antibacterial activity among the neomycin complex components [2].

Preoperative Bowel Preparation Protocols: Equivalent Efficacy to Neomycin with Defined Purity

In clinical settings where preoperative bowel sterilization is indicated, framycetin sulfate offers a directly substitutable alternative to neomycin with comparable potency and favorable tolerability . Comparative investigation confirmed framycetin suppresses fecal organisms to the same degree as neomycin while maintaining a favorable safety profile at therapeutic doses . For hospitals and surgical centers seeking to standardize formulary or address neomycin shortages, framycetin provides a validated, evidence-based option without compromising decontamination efficacy .

Veterinary Mastitis Control Programs: Penicillin-Framycetin Combination with Proven Susceptibility Rates

Veterinary pharmaceutical companies and dairy practitioners can rely on penicillin-framycetin combination dry cow therapy based on comprehensive susceptibility data against major mastitis pathogens . Using CLSI-standardized methodology, the combination achieved susceptibility rates exceeding 93% for Staphylococcus aureus (93.7%), 94% for coagulase-negative staphylococci (94.6%), and 96% for Streptococcus dysgalactiae (96.7%) and Escherichia coli (96.0%) . These quantitative susceptibility benchmarks support the continued use of framycetin in intramammary formulations and provide a reference for monitoring emerging resistance in bovine mastitis pathogens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Framycetin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.